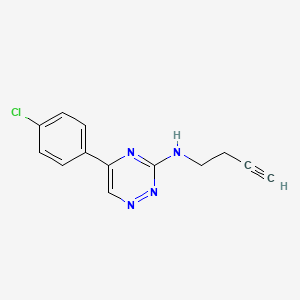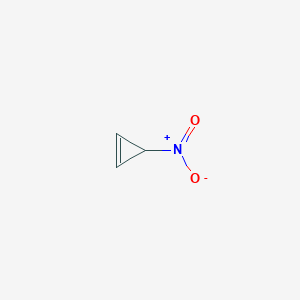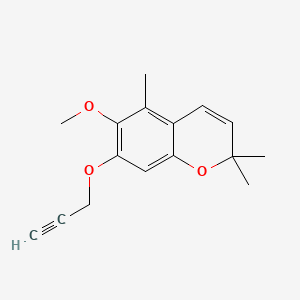
Methyl 2,3-dimethyl-5-oxopentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2,3-dimethyl-5-oxopentanoate is an organic compound that has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This compound is characterized by its ester functional group and a ketone group, making it a versatile molecule in organic synthesis and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl 2,3-dimethyl-5-oxopentanoate can be synthesized through various methods. One common approach involves the base-catalyzed Michael addition reaction. This method utilizes readily available building blocks and catalytic amounts of base to achieve high purity in a single-step reaction . The reaction is typically swift, taking around 30 minutes, and can be conducted under solvent-free conditions, aligning with green chemistry principles .
Industrial Production Methods: In industrial settings, the production of this compound often involves multi-step synthesis processes. These methods may include the use of advanced synthetic routes to ensure high yields and purity. The retrosynthetic approach is commonly employed to identify shorter and more efficient synthetic pathways .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 2,3-dimethyl-5-oxopentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxide ions (RO⁻) can be employed in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or alcohols, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 2,3-dimethyl-5-oxopentanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of methyl 2,3-dimethyl-5-oxopentanoate involves its interaction with various molecular targets and pathways. The ester and ketone groups in the compound allow it to participate in nucleophilic addition and substitution reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures .
Vergleich Mit ähnlichen Verbindungen
Methyl 2,3-dimethyl-5-oxopentanoate can be compared with other similar compounds, such as:
Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate: Known for its use as a green solvent.
N,N-Dimethylformamide (DMF): A conventional polar aprotic solvent with higher toxicity.
N,N-Dimethylacetamide (DMAc): Another polar aprotic solvent with similar applications but higher toxicity.
Uniqueness: this compound stands out due to its lower toxicity and environmental impact compared to conventional solvents like DMF and DMAc . Its green chemistry attributes make it a preferred choice in sustainable industrial processes.
Eigenschaften
CAS-Nummer |
112009-46-8 |
|---|---|
Molekularformel |
C8H14O3 |
Molekulargewicht |
158.19 g/mol |
IUPAC-Name |
methyl 2,3-dimethyl-5-oxopentanoate |
InChI |
InChI=1S/C8H14O3/c1-6(4-5-9)7(2)8(10)11-3/h5-7H,4H2,1-3H3 |
InChI-Schlüssel |
UWSZEJZBAYJFCY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC=O)C(C)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


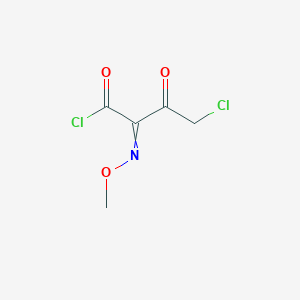


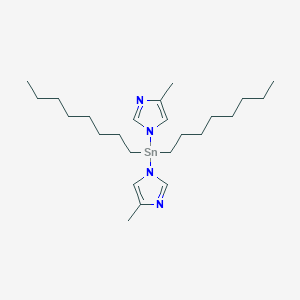
![2-[2-(4-Methylpiperazin-1-yl)ethyl]-1,3-benzoxazole](/img/structure/B14308199.png)


![2-[2-(Benzyloxy)propan-2-yl]oxirane](/img/structure/B14308206.png)
![1-Dodecyl-1'-[6-(pyren-1-yl)hexyl]-4,4'-bipyridin-1-ium dibromide](/img/structure/B14308207.png)

